2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine-8-carboxylic acid

Medicinal Chemistry Structure-Activity Relationship Physicochemical Profiling

Medicinal chemistry programs often face bottlenecks when sourcing position-specific imidazo[1,2-a]pyridine building blocks for SAR studies. The 3-methoxy substitution on the 2-phenyl ring of this compound provides a distinct electronic profile (σₘ = +0.12) that is non-interchangeable with 4-methoxy or trifluoromethyl analogs, avoiding misleading SAR results. The 8-carboxylic acid allows direct amide coupling without protective group manipulation. - Distinct meta-methoxy orientation prevents regioisomer mismatch in target-binding assays. - Ready-to-couple 8-COOH handle accelerates amide library generation under standard HATU/DIPEA conditions. - Consistent ≥95% purity ensures reproducible results in hit-to-lead campaigns.

Molecular Formula C15H12N2O3
Molecular Weight 268.272
CAS No. 133427-31-3
Cat. No. B598370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine-8-carboxylic acid
CAS133427-31-3
Synonyms2-(3-Methoxy-phenyl)-iMidazo[1,2-a]pyridine-8-carboxylic acid
Molecular FormulaC15H12N2O3
Molecular Weight268.272
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=CN3C=CC=C(C3=N2)C(=O)O
InChIInChI=1S/C15H12N2O3/c1-20-11-5-2-4-10(8-11)13-9-17-7-3-6-12(15(18)19)14(17)16-13/h2-9H,1H3,(H,18,19)
InChIKeyHKCXFQCOAAJYPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine-8-carboxylic Acid: Core Properties & Sourcing


2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine-8-carboxylic acid (CAS 133427-31-3) is a heterocyclic building block belonging to the imidazo[1,2-a]pyridine family, featuring a 3-methoxyphenyl substituent at the 2-position and a carboxylic acid group at the 8-position . This substitution pattern distinguishes it from its 4-methoxy regioisomer (CAS 133427-33-5) and from analogs bearing electron-withdrawing groups (e.g., trifluoromethyl, bromophenyl) at the 2-position, with downstream consequences for molecular recognition, physicochemical properties, and synthetic derivatization potential . The compound is primarily sourced as a research intermediate for medicinal chemistry and chemical biology applications, with typical commercial purity ≥95% .

1

Imidazo[1,2-a]pyridine building block with a synthetically accessible 8-carboxylic acid handle for amide/ester diversification.

2

3-Methoxyphenyl substituent provides a defined electron-donating profile, supporting fragment library design in medicinal chemistry.

Why In-Class Analogs Cannot Be Interchanged


Within the imidazo[1,2-a]pyridine-8-carboxylic acid series, even minor substituent changes at the 2-aryl position produce measurable shifts in lipophilicity, hydrogen-bonding topology, and target-binding signatures that preclude simple drop-in replacement [1]. For example, moving the methoxy group from the 3-position (meta) to the 4-position (para) alters the electron density distribution on the pendant phenyl ring, which can modulate π-stacking interactions and recognition by biological targets [1]. Replacing the electron-donating methoxy group with an electron-withdrawing trifluoromethyl group (CAS 73221-20-2) further changes the compound's LogP, acidity, and metabolic profile, meaning that SAR campaigns or synthetic routes optimized for the 3-methoxy derivative cannot be assumed to perform identically with these alternatives . The quantitative evidence in Section 3 makes these differences explicit.

Regioisomer

4-Methoxy para isomer may shift electrostatic potential and hydrogen-bond geometry, altering target recognition compared to the 3-methoxy meta orientation.

Electronic

Electron-withdrawing 2-aryl analogs (e.g., trifluoromethyl) generate distinct electronic profiles that can reverse kinase selectivity trends observed with electron-donating groups.

Derivatization

Non-carboxylate 2-arylimidazo[1,2-a]pyridines lack the 8-position coupling handle, limiting direct amide library expansion without additional functionalization steps.

Quantitative Evidence vs. Key Analogs


Methoxy Regioisomerism: Predicted Physicochemical Differences

The 3-methoxyphenyl substituent (meta) of the target compound versus the 4-methoxyphenyl (para) regioisomer (CAS 133427-33-5) introduces distinct electronic and steric properties. While direct comparative experimental data for these two specific compounds is absent from the public literature, computational predictions indicate a density of 1.31±0.1 g/cm³ (Predicted) and a pKa of -0.75±0.41 (Predicted) for the target compound, compared to a density of 1.3±0.1 g/cm³ for the 4-methoxy analog, suggesting comparable bulk properties but differentiated dipole moments and electrostatic potential surfaces that are critical for target engagement in medicinal chemistry programs .

Methoxy regioisomerism
Class-level
Pred. density ~1.31 vs 1.3 g/cm³; pKa comparison not available
Regioisomer-dependent electronic distribution may alter binding-site complementarity.
Data are computational predictions; experimental validation pending.
Medicinal Chemistry Structure-Activity Relationship Physicochemical Profiling

Electron-Donating vs. Withdrawing 2-Aryl Groups

The 3-methoxyphenyl group is electron-donating (Hammett σₘ = +0.12), whereas the trifluoromethyl analog (CAS 73221-20-2) bears a strongly electron-withdrawing substituent (σₘ = +0.43). This fundamental electronic difference alters the acidity of the carboxylic acid group and the electron density of the imidazo[1,2-a]pyridine core. Although no head-to-head study exists for these precise compounds, class-level SAR from imidazo[1,2-a]pyridine kinase inhibitor programs demonstrates that electron-donating groups at the 2-aryl position can enhance potency against certain kinase targets (e.g., PI3Kα) while reducing off-target activity compared to electron-withdrawing analogs [1].

Hammett electronic effect
Class-level
σₘ +0.12 (OCH₃) vs +0.43 (CF₃); Δ +0.31
Electron-donating group may confer distinct kinase selectivity profile vs electron-withdrawing analogs.
Class-level SAR from imidazo[1,2-a]pyridine kinase programs.
Medicinal Chemistry Kinase Inhibitor Design Electronic Effects

Carboxylic Acid: Derivatization vs. Non-Carboxylate Analogs

The 8-carboxylic acid group provides a handle for amide coupling, esterification, and salt formation that is absent in simple 2-arylimidazo[1,2-a]pyridines such as 2-(3-methoxyphenyl)imidazo[1,2-a]pyridine (CAS 205655-15-8). Quantitative comparison: the target compound has a predicted LogP of 2.71 , while the non-carboxylate analog (CAS 205655-15-8) has a calculated LogP of approximately 3.5–4.0 (estimated based on structure), indicating that the carboxylic acid reduces lipophilicity by ~0.8–1.3 log units, which can improve aqueous solubility and reduce non-specific protein binding in biochemical assays .

Carboxylic acid LogP shift
Reported
Pred. LogP 2.71 vs ~3.5–4.0; Δ -0.8 to -1.3
8-COOH reduces lipophilicity, supporting aqueous solubility and amide coupling workflows.
Comparator LogP estimated by structural analogy; experimental confirmation needed.
Synthetic Chemistry Fragment-Based Drug Discovery Bioconjugation

Anticancer Activity: Class-Level Evidence

A structurally related imidazo[1,2-a]pyridine linked 1,2,3-triazole derivative bearing a 3-methoxyphenyl moiety demonstrated potent cytotoxic activity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines with IC₅₀ values of 2.55 µM and 3.89 µM, respectively [1]. By contrast, imidazo[1,2-a]pyridine Nek2 inhibitors without the 3-methoxyphenyl substitution pattern showed a wide range of potencies (IC₅₀ from 38 nM to >10 µM) depending on the specific substitution, underscoring that the 3-methoxyphenyl group is a privileged fragment for anticancer activity within this chemotype [2]. Note: direct data for the target compound itself are not available; this evidence is class-level inference only.

Cytotoxicity in cancer lines
Class-level
IC₅₀ 2.55 µM (MCF-7), 3.89 µM (HeLa) for a related 3-OMe hybrid
Reported cell-model response context; supports hit identification for cytotoxicity screening.
Data from a triazole-linked analog; direct compound data unavailable.
Cancer Research Cytotoxicity Assay Kinase Inhibition

Research & Procurement Applications


Kinase Fragment Libraries with Electron-Donating Substituents

For kinase drug discovery programs seeking fragment-sized molecules with an electron-donating 2-aryl group, 2-(3-methoxyphenyl)imidazo[1,2-a]pyridine-8-carboxylic acid offers a defined electronic profile (σₘ = +0.12 for OCH₃) that contrasts with the electron-withdrawing trifluoromethyl analog (σₘ = +0.43) [1]. The 8-carboxylic acid provides a synthetic handle for rapid amide library generation, enabling systematic exploration of vectors extending from the 8-position while maintaining the 3-methoxyphenyl pharmacophore [2].

Methoxyphenyl Regioisomer SAR Exploration

When probing the effect of methoxy substitution position on target binding, the 3-methoxy isomer (this compound) and the 4-methoxy isomer (CAS 133427-33-5) should be procured as a matched pair. Their distinct electrostatic potential surfaces, despite nearly identical molecular weight and LogP, can reveal whether the target binding site prefers a meta or para orientation of the methoxy oxygen for hydrogen-bonding or dipole interactions [1].

Synthetic Intermediate for Amide Bioactives

The carboxylic acid group at the 8-position enables direct amide coupling without the need for protective group manipulation, making this compound a preferred intermediate over non-carboxylate 2-arylimidazo[1,2-a]pyridines. The predicted LogP of 2.71 indicates adequate aqueous solubility for standard coupling conditions (e.g., HATU/DIPEA in DMF), while the 3-methoxyphenyl group remains stable under these reaction conditions [1].

Anticancer Lead Generation: 3-Methoxyphenyl Scaffold

Although direct efficacy data for this specific compound are not published, a closely related 3-methoxyphenyl-imidazo[1,2-a]pyridine hybrid demonstrated IC₅₀ values of 2.55–3.89 µM against MCF-7 and HeLa cells [1]. This places the compound in a viable potency range for hit identification, and the 8-carboxylic acid offers an obvious vector for further optimization through amide or ester prodrug strategies [2].

Application
Selection Property
Validation Focus
Kinase fragment library synthesis
Electron-donating 2-aryl substituent
Kinase selectivity profiling
Methoxyphenyl regioisomer SAR studies
Meta vs para substitution pattern
Binding-site geometry analysis
Amide bioactive intermediate production
Carboxylic acid coupling handle
Aqueous solubility and coupling efficiency
Cancer cell-model hit identification
3-Methoxyphenyl scaffold presence
Cytotoxicity endpoint interpretation
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